molecular formula C12H9FN2O2 B581445 6-Amino-3-(4-fluorophenyl)picolinic acid CAS No. 1214379-52-8

6-Amino-3-(4-fluorophenyl)picolinic acid

Cat. No.: B581445
CAS No.: 1214379-52-8
M. Wt: 232.214
InChI Key: BCVPMQIIZIZSRG-UHFFFAOYSA-N
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Description

6-Amino-3-(4-fluorophenyl)picolinic acid is a chemical scaffold of significant interest in discovery research, particularly within agrochemical and pharmaceutical development. This compound features a picolinic acid core, a privileged structure known for its ability to interact with biological targets through π-π stacking and hydrogen bonding . In herbicide research, 6-aryl-2-picolinic acid derivatives represent an important subclass of synthetic auxin herbicides, valued for their good absorption, broad weed control spectrum, and excellent activity against some resistant weeds . The structural motif of a fluorine-substituted aryl group at the 3-position of the picolinic acid ring, as found in this compound, is a key feature in modern herbicide discovery programs that has led to commercial molecules . Beyond agrochemistry, picolinic acid derivatives are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors and have shown promise in inducing apoptosis in cancer cells, highlighting their utility in probing novel therapeutic pathways . This product is intended For Research Use Only and is strictly for professional laboratory applications. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVPMQIIZIZSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218428
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
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Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-52-8
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Chemical Transformations of 6 Amino 3 4 Fluorophenyl Picolinic Acid

Retrosynthetic Approaches and Key Precursor Identification

Retrosynthetic analysis of 6-amino-3-(4-fluorophenyl)picolinic acid reveals several potential disconnection points, leading to the identification of key precursors. A primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the fluorophenyl group. This suggests a coupling reaction, such as a Suzuki coupling, as a key step. google.com This approach identifies two critical precursors: a substituted aminopicolinic acid "head" and a (4-fluorophenyl)boronic acid "tail". google.com

Another retrosynthetic strategy involves the construction of the pyridine ring itself. This could start from simpler, acyclic precursors that undergo a cyclization reaction to form the desired picolinic acid scaffold. For instance, a multicomponent reaction involving p-fluoroaniline, ethyl cyanoacetate, malononitrile, and a substituted benzaldehyde (B42025) could be envisioned to construct a related 6-amino-1-(4-fluorophenyl)-2-oxo-4-aryl-pyridine-3,5-dicarbonitrile. researchgate.net While not a direct synthesis of the target molecule, this illustrates the principle of building the core heterocyclic structure from readily available starting materials.

Key precursors identified through these analyses include:

Substituted 6-halopicolinates (e.g., 6-chloro or 6-bromopicolinates) google.com

(4-fluorophenyl)boronic acid or its esters google.com

Substituted aminopyridines chemrxiv.org

Picolinic acid N-oxide derivatives umsl.edu

The choice of precursors is often dictated by their commercial availability, stability, and the efficiency of the subsequent synthetic transformations.

Optimized Synthetic Pathways for this compound

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from simple, commercially available chemicals. One such pathway begins with the nitration of picolinic acid N-oxide. umsl.edu The resulting 4-nitropicolinic acid N-oxide is then reduced to the corresponding 4-aminopicolinic acid. umsl.edu However, to introduce the 3-(4-fluorophenyl) substituent, a more elaborate sequence is necessary.

A plausible multi-step synthesis could involve:

Halogenation of a suitable pyridine precursor. For example, starting with a commercially available aminopicolinic acid and introducing a halogen at the 3-position.

Protection of the amino and carboxylic acid groups to prevent unwanted side reactions in subsequent steps.

Cross-coupling reaction , typically a Suzuki coupling, between the halogenated pyridine derivative and (4-fluorophenyl)boronic acid.

Deprotection of the amino and carboxylic acid groups to yield the final product.

An alternative route could start with a pre-functionalized pyridine, such as 3-fluoro-4-iodopicolinonitrile, which already contains some of the required structural elements.

Modern catalytic methods, particularly transition metal-mediated cross-coupling reactions, are central to the efficient synthesis of this compound and its analogs. The Suzuki-Miyaura coupling is a widely employed method for forming the crucial C-C bond between the pyridine ring and the fluorophenyl group. google.com

This reaction typically involves the coupling of a halopicolinate derivative (e.g., a 6-bromo-4-aminopicolinate) with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. google.com The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and minimizing side products. For instance, bis-(triphenylphosphine)palladium(II) chloride is a commonly used catalyst for such transformations. umsl.edu

The Sonogashira coupling reaction, another powerful transition metal-catalyzed reaction, can be used to synthesize extended aminopicolinic acid derivatives, which could serve as precursors or analogs. umsl.edu This reaction couples a terminal alkyne with an aryl or vinyl halide. umsl.edu

The table below summarizes some catalytic systems used in the synthesis of related aminopicolinic acid derivatives.

Reaction TypeCatalystLigand (if applicable)BaseStarting MaterialsProduct Type
Suzuki CouplingPalladium(II) acetateTriphenylphosphinePotassium carbonateHalopicolinate, Arylboronic acidAryl-substituted picolinate (B1231196)
Sonogashira CouplingBis(triphenylphosphine)palladium(II) chlorideCopper(I) iodideAmmoniaIodopicolinate, Terminal alkyneAlkynyl-substituted picolinate umsl.edu
Buchwald-Hartwig AminationPalladium(II) acetateXantphosCesium carbonateHalopicolinate, AmineAminopicolinate

This table presents examples of catalytic systems and is not an exhaustive list.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. For instance, some coupling reactions are performed at room temperature, while others require heating. umsl.edu

Solvent: The choice of solvent can affect the solubility of reactants and the stability of the catalyst. Common solvents for cross-coupling reactions include toluene, DMF, and ethanol. umsl.edu

Catalyst Loading: Minimizing the amount of catalyst used is important for reducing costs and simplifying purification.

Base: The strength and type of base can impact the efficiency of the catalytic cycle.

Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS helps determine the optimal reaction time to ensure complete conversion without significant degradation of the product.

Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. Recrystallization from a suitable solvent system, like a mixture of water and ethanol, can effectively remove impurities and yield a product with high purity. umsl.edu

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity is a critical aspect of the synthesis of this compound. The substitution pattern on the pyridine ring must be precisely controlled. For example, in a Suzuki coupling reaction, the halogen atom on the pyridine ring must be at the desired position (position 3) to ensure the correct regiochemistry of the final product. The inherent reactivity of the different positions on the pyridine ring, as well as the directing effects of existing substituents, play a crucial role in determining the outcome of the reaction. In the synthesis of related 4-aminoquinazolines, regioselective nucleophilic aromatic substitution at the C4 position of 2,4-dichloroquinazoline (B46505) precursors is well-documented. mdpi.com

Stereoselectivity is not a primary concern for the synthesis of this compound itself, as the molecule is achiral. However, if chiral centers were to be introduced into the molecule, for example, by modifying the substituents, then stereoselective synthesis would become a critical consideration. In the broader context of amino acid synthesis, stereoselectivity is of paramount importance. nih.govnih.gov For instance, synergistic photoredox and pyridoxal (B1214274) radical biocatalysis has been developed for the stereoselective synthesis of non-canonical amino acids. nih.govnih.gov Such methods allow for the creation of specific stereoisomers, which is often essential for biological activity. nih.govnih.gov While not directly applicable to the achiral target molecule, these advanced techniques highlight the possibilities for creating chiral analogs.

Derivatization and Analog Synthesis of this compound

The core structure of this compound can be modified to generate a library of analogs for structure-activity relationship (SAR) studies. Derivatization can be carried out at several positions:

The Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other functional groups. For example, picolinoyl derivatization has been used for the quantification of corticosteroids. nih.gov

The Amino Group: The amino group can be acylated, alkylated, or used as a handle for further functionalization.

The Pyridine Ring: Further substitution on the pyridine ring can be achieved through various aromatic substitution reactions.

The Fluorophenyl Ring: The fluorine atom can be replaced with other halogens or functional groups, or additional substituents can be introduced onto the phenyl ring.

The synthesis of analogs often employs the same synthetic strategies used for the parent compound, particularly transition metal-catalyzed cross-coupling reactions, which are highly versatile for introducing a wide range of substituents. For example, various aryl-substituted pyrazolyl picolinic acids have been synthesized as potential herbicides. mdpi.com

The table below provides examples of potential derivatizations and the resulting analog types.

Derivatization SiteReagent/Reaction TypeResulting Analog Type
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidAmine, Coupling AgentAmide
Amino GroupAcyl Chloride, BaseN-Acyl Derivative
Amino GroupAldehyde/Ketone, Reducing AgentN-Alkyl Derivative
Pyridine RingHalogenating AgentHalogenated Analog
Fluorophenyl RingSuzuki Coupling with different boronic acidsAnalogs with modified phenyl substituents

This table illustrates potential derivatizations and is not an exhaustive list.

Functionalization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the 2-position of the pyridine ring is a prime site for modification, allowing for the synthesis of a wide array of ester and amide derivatives. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, and for creating prodrugs or active analogues.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis of a methyl ester would typically involve refluxing the picolinic acid derivative in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. umsl.edu While effective, this method can sometimes be harsh for sensitive substrates.

Alternative, milder esterification techniques can also be employed. These include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, facilitating its reaction with an alcohol under milder conditions.

Table 1: Representative Esterification Methods for Picolinic Acid Derivatives

MethodReagentsConditionsNotes
Fischer-SpeierAlcohol, H₂SO₄ (catalytic)RefluxSimple and cost-effective, but can be harsh. umsl.edu
Carbodiimide CouplingAlcohol, DCC or EDC, DMAPRoom temperatureMilder conditions, suitable for more complex substrates.

Amidation:

The synthesis of amide derivatives from this compound is a key strategy for exploring structure-activity relationships. Amide bond formation is typically accomplished by first activating the carboxylic acid. A standard method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to yield the desired amide. umsl.edu

Modern peptide coupling reagents offer a more direct and milder approach to amidation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming amide bonds between carboxylic acids and amines in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net These methods are often preferred for their high yields, low rates of racemization (for chiral amines), and broad substrate scope.

Table 2: Common Amidation Strategies for Picolinic Acids

MethodReagentsConditionsNotes
Acid Chloride FormationSOCl₂ or (COCl)₂, AmineTypically 0°C to room temperatureTwo-step process, can be harsh. umsl.edu
Peptide CouplingAmine, HATU or HBTU, DIPEARoom temperatureHigh efficiency, mild conditions, suitable for a wide range of amines. researchgate.net

Chemical Modifications at the Amino Group

The amino group at the 6-position of the pyridine ring provides another handle for synthetic diversification, enabling N-acylation and N-alkylation reactions.

N-Acylation:

The amino group can be readily acylated using various acylating agents. For instance, reaction with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) will yield the corresponding N-acyl derivative. This modification can influence the electronic properties of the pyridine ring and introduce new functional groups for further elaboration.

N-Alkylation:

Selective mono-alkylation of the amino group in aminopyridines can be challenging due to the potential for over-alkylation. However, reductive amination provides a controlled method for introducing alkyl groups. This involves reacting the aminopicolinic acid with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is generally chemoselective for the amino group, leaving the carboxylic acid and the pyridine nitrogen intact.

Elaboration of the Fluorophenyl Substituent

The 4-fluorophenyl group at the 3-position offers opportunities for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. While the C-F bond is generally less reactive in cross-coupling than C-Cl, C-Br, or C-I bonds, under specific catalytic conditions, it can be activated. More commonly, the fluorophenyl moiety could be pre-functionalized with a more reactive handle (e.g., a bromo or iodo group) to facilitate cross-coupling with a variety of boronic acids or esters, thereby introducing diverse aryl or heteroaryl substituents.

Synthesis of Conjugates for Mechanistic Studies

To investigate the mechanism of action of this compound and its derivatives, the synthesis of labeled conjugates is often necessary. These conjugates can be used in various biological assays, such as binding studies or imaging experiments.

Labeling Strategies:

Labeling can be achieved by incorporating a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. The conjugation chemistry will depend on the nature of the label and the functional groups available on the picolinic acid derivative.

For example, a fluorescent dye containing a reactive group like an N-hydroxysuccinimide (NHS) ester can be coupled to the amino group of the picolinic acid. Alternatively, if an amide derivative has been synthesized with an amine-containing side chain, this can serve as the attachment point.

The synthesis of radiolabeled analogues, for instance with Carbon-14 or Tritium, would typically involve using a labeled precursor in the synthetic route. For positron emission tomography (PET) imaging, isotopes like Fluorine-18 could potentially be introduced via nucleophilic substitution on a suitable precursor.

Green Chemistry Principles in the Synthesis of Picolinic Acid Derivatives

The application of green chemistry principles to the synthesis of picolinic acid derivatives is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a key goal. Some multicomponent reactions for the synthesis of pyridine derivatives have been successfully carried out in aqueous media. nih.gov

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. For the synthesis of picolinate and picolinic acid derivatives, metal-organic frameworks (MOFs) have been explored as efficient and recyclable heterogeneous catalysts. researchgate.netrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is crucial. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, often exhibit high atom economy. One-pot syntheses of pyranopyrazole derivatives, which share a heterocyclic core with picolinic acids, have been developed using environmentally benign catalysts in aqueous ethanol. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. rsc.org

Renewable Feedstocks: While the synthesis of complex aromatic compounds from renewable feedstocks is still a developing area, research into the biosynthesis of aromatic amino acids and their derivatives from simple sugars offers a long-term vision for sustainable chemical production. mdpi.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Comprehensive Spectroscopic and Structural Characterization of 6 Amino 3 4 Fluorophenyl Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons in the 6-Amino-3-(4-fluorophenyl)picolinic acid molecule. The expected spectrum would show signals corresponding to the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as the amine (NH₂) and carboxylic acid (COOH) protons. The coupling patterns (splitting) and integration values of these signals would be critical for assigning each proton to its specific position on the molecule.

Expected ¹H NMR Data Table (Hypothetical)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic H (Pyridine Ring)
Data not available Data not available Data not available Aromatic H (Pyridine Ring)
Data not available Data not available Data not available Aromatic H (Fluorophenyl Ring)
Data not available Data not available Data not available Aromatic H (Fluorophenyl Ring)
Data not available Data not available Data not available NH₂

Note: Specific chemical shifts and coupling constants are not available in public databases or literature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl), and the presence of the fluorine atom would likely introduce C-F coupling, further aiding in the assignment of the carbon atoms in the fluorophenyl ring.

Expected ¹³C NMR Data Table (Hypothetical)

Chemical Shift (δ) ppm Assignment
Data not available C=O (Carboxylic Acid)
Data not available Aromatic C (Pyridine Ring)

Note: No experimentally determined ¹³C NMR data has been found in the public domain.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterization. It would show a single signal for the fluorine atom on the 4-fluorophenyl group. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would establish correlations between protons that are coupled to each other, helping to trace the proton networks in the pyridine and phenyl rings.

HMQC or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, including the connection between the two aromatic rings.

Currently, no 2D NMR data for this compound is publicly available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₂H₉FN₂O₂), the expected exact mass would be calculated and compared to the experimental value. Fragmentation analysis would provide further structural information by showing the characteristic breakdown products of the molecule upon ionization.

Expected HRMS Data Table (Hypothetical)

Ion Calculated m/z Measured m/z
[M+H]⁺ 233.0670 Data not available

Note: The calculated m/z values are based on the molecular formula C₁₂H₉FN₂O₂. No experimental HRMS data has been published.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C and C=N stretches from the aromatic rings, and the C-F stretch.

Raman Spectroscopy : Raman spectroscopy would also detect these functional groups, but with different relative intensities. For instance, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Expected Vibrational Spectroscopy Data Table (Hypothetical)

Wavenumber (cm⁻¹) Assignment Technique
~3400-3200 N-H stretching (Amine) IR, Raman
~3300-2500 O-H stretching (Carboxylic Acid) IR
~1700-1680 C=O stretching (Carbonyl) IR, Raman
~1600-1450 Aromatic C=C and C=N stretching IR, Raman

Note: This table represents typical frequency ranges for the expected functional groups. Specific, experimentally measured peak values for this compound are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions within its chromophoric system. This system is composed of the aminopyridine ring and the 4-fluorophenyl substituent. While simple, unconjugated carboxylic acids typically exhibit a weak absorption around 210 nm, the extended π-system in this molecule results in more informative spectral features at longer wavelengths. libretexts.org

The principal chromophores are the pyridine and benzene (B151609) rings. The presence of an amino group (a strong auxochrome) on the picolinic acid moiety and a fluorine atom on the phenyl ring significantly influences the absorption characteristics. The amino group, with its lone pair of electrons, can participate in resonance with the pyridine ring, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted picolinic acid. The electronic transitions are expected to be of the π → π* and n → π* type, characteristic of aromatic and heteroaromatic systems containing non-bonding electrons.

In a related context, studies on quinoline (B57606) derivatives have demonstrated that the position and nature of substituents dramatically alter the UV-Vis absorption and emission spectra. researchgate.net For instance, the introduction of an amino group generally causes a significant redshift in the absorption wavelength. researchgate.net Therefore, the electronic spectrum of this compound is anticipated to show complex absorption bands, likely in the UVA range, resulting from the interplay of the electronic effects of the amino and fluoro-phenyl substituents on the picolinic acid framework.

Table 1: Expected UV-Vis Absorption Characteristics of this compound based on Analogous Structures

Chromophore/Functional GroupExpected Absorption Range (nm)Type of Transition
Picolinic Acid Moiety~260-280π → π
4-Fluorophenyl Group~250-270π → π
Amino Group ConjugationShift to longer wavelengthsn → π* / π → π*

Note: This table is illustrative and based on general principles of UV-Vis spectroscopy and data for related compounds. Actual absorption maxima for this compound would require experimental measurement.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To date, a public domain single crystal X-ray diffraction structure for this compound has not been reported. However, analysis of related picolinic acid derivatives provides valuable insight into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions, such as hydrogen bonding. The amino group and the carboxylic acid group are prime sites for hydrogen bond donation and acceptance, respectively. In the solid state, it is highly probable that these functional groups would engage in a network of hydrogen bonds, potentially forming dimers or extended chain structures.

The dihedral angle between the picolinic acid ring and the 4-fluorophenyl ring is a critical conformational parameter. This angle will be determined by the balance between the steric repulsion of the ortho hydrogens and the electronic effects of conjugation between the two aromatic rings. Research on other biaryl systems suggests that a non-planar conformation is likely. researchgate.netkaratekin.edu.tr

Table 2: Anticipated Crystallographic Parameters for this compound

ParameterAnticipated FeatureRationale
Crystal SystemLikely Monoclinic or OrthorhombicCommon for organic molecules of similar size and complexity.
Hydrogen BondingExtensivePresence of amino and carboxylic acid groups.
Intermolecular Interactionsπ-stackingAromatic rings can engage in stacking interactions.
Molecular ConformationNon-planarSteric hindrance between the two aromatic rings.

Note: This table represents a prediction based on the crystal structures of analogous compounds and general principles of crystal engineering. Experimental determination is required for definitive data.

Conformational Analysis and Torsional Dynamics

The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bond connecting the picolinic acid and the 4-fluorophenyl rings. The study of torsional energy barriers in related biaryl compounds, such as biphenyl (B1667301) and phenylpyridines, offers a framework for understanding the rotational dynamics of this molecule. researchgate.netkaratekin.edu.trresearchgate.net

The torsional barrier to rotation is influenced by a combination of steric and electronic factors. karatekin.edu.tr The steric hindrance between the hydrogen atoms on the adjacent rings favors a twisted conformation. Conversely, π-conjugation between the two aromatic systems would favor a planar arrangement, as this maximizes the overlap of the π-orbitals. The presence of the amino group on the picolinic acid ring and the fluorine atom on the phenyl ring will also modulate the electronic landscape and, consequently, the rotational barrier.

Computational studies on substituted biphenyls have shown that the energy barrier to rotation can range from a few to over 40 kcal/mol, depending on the nature and position of the substituents. rsc.org For this compound, a significant rotational barrier is expected, leading to distinct, stable conformers at room temperature. The equilibrium between these conformers and the rate of their interconversion are key aspects of the molecule's dynamic behavior.

Table 3: Factors Influencing the Torsional Dynamics of this compound

FactorInfluence on Conformation
Steric HindranceFavors a non-planar (twisted) conformation.
π-ConjugationFavors a planar conformation.
Amino GroupElectron-donating, can influence the electronic communication between the rings.
Fluorine AtomElectron-withdrawing, can affect the electronic properties of the phenyl ring.
Carboxylic Acid GroupCan form intramolecular hydrogen bonds, potentially restricting rotation.

Advanced Computational Chemistry and Molecular Modeling of 6 Amino 3 4 Fluorophenyl Picolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of 6-Amino-3-(4-fluorophenyl)picolinic acid. mdpi.com These calculations provide valuable insights into the molecule's fundamental properties.

The electronic structure of a molecule is central to its chemical behavior. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govscirp.org A smaller gap suggests higher reactivity. nih.gov

For this compound, the distribution of HOMO and LUMO orbitals would likely be influenced by the electron-donating amino group and the electron-withdrawing fluorophenyl and carboxylic acid groups. The amino group would contribute to the HOMO, while the aromatic rings and the carboxylic acid group would likely contribute to the LUMO. Time-dependent DFT (TD-DFT) can be utilized to calculate the electronic absorption spectra, providing further information on the electronic transitions between molecular orbitals. researchgate.netmaterialsciencejournal.org

Table 1: Key Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating capacity. The amino group is expected to be a major contributor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting capacity. The fluorophenyl and picolinic acid moieties are likely key contributors.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower stability.

Reactivity descriptors derived from quantum chemical calculations help to predict the sites of electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Fukui functions are another powerful tool for identifying reactive sites. researchgate.net The nucleophilic Fukui function (f+) indicates the propensity of a site to accept an electron (nucleophilic attack), while the electrophilic Fukui function (f-) indicates the propensity of a site to donate an electron (electrophilic attack). researchgate.net The dual descriptor, a second-order Fukui function, can provide an even clearer picture of nucleophilic and electrophilic regions. researchgate.net For this compound, the nitrogen of the amino group and the oxygen atoms of the carboxylic acid would likely be identified as key nucleophilic sites, while the carbon atoms of the aromatic rings could be susceptible to electrophilic attack.

The acidity (pKa) of the carboxylic acid group and the basicity (pKa of the conjugate acid) of the amino group are critical physicochemical properties influencing the molecule's ionization state at physiological pH. Computational methods can be employed to predict these values. researchgate.net The pKa of an amine is influenced by the electronic effects of its substituents. Electron-withdrawing groups, such as the fluorophenyl ring, are expected to decrease the basicity of the amino group. Conversely, the electronic environment will also modulate the acidity of the picolinic acid moiety. Accurate pKa prediction is vital as the ionization state affects solubility, membrane permeability, and interactions with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules, typically water. researchgate.net By simulating the molecule's movements, MD can reveal the preferred conformations and the energy barriers between them. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. Furthermore, MD simulations can elucidate the hydration shell around the molecule, providing information about its solubility and how it interacts with the surrounding aqueous environment. researchgate.net

Molecular Docking Studies with Known or Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.commdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a molecule. nih.gov

In a molecular docking study of this compound, the molecule would be docked into the active site of a known or putative biological target. The results would provide a binding score, which estimates the binding affinity, and a predicted binding pose. mdpi.com Analysis of the binding pose reveals the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and cation-π interactions. nih.govrsc.org For example, the amino and carboxylic acid groups of this compound could form hydrogen bonds with polar residues, while the aromatic rings could engage in hydrophobic or cation-π interactions with aromatic or charged residues in the binding pocket. rsc.org Understanding these interactions is key to explaining the molecule's biological activity and for designing more potent and selective analogs.

Prediction of Binding Affinities and Complex Stability

The prediction of binding affinities is a cornerstone of computational drug discovery, offering a measure of the strength of the interaction between a ligand, such as this compound, and its biological target, typically a protein. bioinformaticsreview.comnih.govresearchgate.net Accurate prediction of these affinities can significantly streamline the process of identifying and optimizing potential drug candidates. nih.gov A variety of computational methods are employed for this purpose, ranging from rapid scoring functions to more rigorous and computationally intensive free energy simulations. nih.gov

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method utilizes scoring functions to estimate the binding affinity, providing a rapid way to screen large libraries of compounds. For this compound, docking studies could elucidate its binding mode within a target active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to complex stability. nih.gov

For more accurate predictions, free energy-based simulations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be employed. nih.gov These methods, rooted in statistical mechanics, calculate the free energy change of binding, offering a more precise estimation of binding affinity. While computationally demanding, these simulations provide valuable insights into the thermodynamics of ligand-receptor interactions.

The stability of the complex formed by this compound and its target protein is not only determined by the binding affinity but also by the dynamics of the complex. Molecular dynamics (MD) simulations can be used to study the conformational changes and stability of the protein-ligand complex over time.

Table 1: Illustrative Predicted Binding Affinities and Interaction Data for this compound with a Hypothetical Kinase Target

Computational MethodPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Molecular Docking (Glide)-8.5LYS745, GLU762Hydrogen Bond
VAL726, LEU844Hydrophobic
MM-GBSA-45.3LYS745, ASP855Salt Bridge
PHE856π-π Stacking
Free Energy Perturbation-9.2 ± 0.5LYS745, CYS854Covalent (if applicable)

Note: The data in this table is illustrative and based on typical outputs from computational studies. Specific values would require targeted computational analysis of this compound with a defined biological target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies (Theoretical and in vitro focus)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govscispace.com These studies help in the design of new molecules with improved potency and selectivity.

A theoretical SAR study of this compound would involve systematically modifying its chemical structure and computationally evaluating the effect of these modifications on its binding affinity or activity. For instance, the position and nature of substituents on the phenyl and picolinic acid rings could be altered. The presence of the fluorine atom on the phenyl ring, for example, is known to influence properties like metabolic stability and binding interactions. The amino group on the picolinic acid ring is likely to be a key hydrogen bond donor.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of analogs of this compound, relevant descriptors could include:

Electronic descriptors: Mulliken charges, dipole moment.

Steric descriptors: Molecular weight, van der Waals volume.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, a QSAR study on dipicolinic acid derivatives identified the importance of a low number of double bonds and the presence of hydrogen bond donors for antioxidant activity. nih.gov

Table 2: Hypothetical SAR Data for Analogs of this compound

CompoundR1 (at 4-position of phenyl)R2 (at 6-position of picolinic acid)In Vitro IC50 (nM)Predicted Activity (pIC50)
Parent Compound -F-NH2507.30
Analog 1-Cl-NH2757.12
Analog 2-CH3-NH21206.92
Analog 3-F-OH2006.70
Analog 4-F-CH35006.30

Note: This table presents hypothetical data to illustrate the principles of SAR and QSAR. Actual data would be generated from experimental testing and computational modeling.

Non-Linear Optical (NLO) Property Predictions and Analysis

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Organic molecules with donor-π-acceptor architectures are often good candidates for NLO materials. niscpr.res.in Computational chemistry plays a crucial role in the prediction and analysis of the NLO properties of novel compounds.

The NLO response of a molecule is primarily determined by its hyperpolarizability. Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to compute the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). ias.ac.inniscpr.res.in

For this compound, the amino group (-NH2) can act as an electron donor, while the carboxylic acid group (-COOH) and the pyridine (B92270) ring can act as electron acceptors, linked by the π-conjugated system of the phenyl and pyridine rings. This donor-acceptor arrangement suggests that the molecule could exhibit NLO properties. The presence of the fluorine atom can also influence the electronic properties and potentially enhance the NLO response. jmcs.org.mxscielo.org.mx

Computational studies on similar pyridine derivatives and fluorophenyl compounds have shown that the magnitude of hyperpolarizability is sensitive to the nature and position of substituents. researchgate.netnih.gov Theoretical investigations on fluorophenylpyridine derivatives have indicated that fluorination can affect the NLO activity. researchgate.net

Table 3: Predicted Non-Linear Optical Properties of this compound

PropertySymbolPredicted Value (a.u.)
Dipole Momentμ3.5 D
Mean Polarizability<α>150
First Hyperpolarizabilityβ800 x 10⁻³⁰ esu
Second Hyperpolarizabilityγ2.5 x 10⁻³⁶ esu

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations for NLO properties. Specific calculations would need to be performed for this compound.

Mechanistic Investigations and Biological Target Interaction Studies Pre Clinical and in Vitro Focus

Identification and Validation of Molecular Targets in Model Systems

While direct molecular targets for 6-Amino-3-(4-fluorophenyl)picolinic acid have not been definitively identified in the literature, research on related compounds suggests several plausible candidates. The picolinic acid scaffold is present in various biologically active molecules, and its derivatives have been investigated as inhibitors of several enzyme classes.

One potential area of interest is the enzyme dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibitors of DHODH have been explored for the treatment of cancer and inflammatory diseases. nih.govdrugbank.comnih.gov For instance, the quinoline (B57606) carboxylic acid derivative Brequinar, which shares some structural similarities with picolinic acids, is a known DHODH inhibitor. google.com Given that the inhibition of pyrimidine synthesis can suppress cell growth, DHODH remains a hypothetical target for novel picolinic acid derivatives.

Another significant class of targets for compounds containing pyridine (B92270) and amino-phenyl motifs are kinases . Numerous kinase inhibitors feature these structural elements. For example, derivatives of aminopyridine have been developed as selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and Fms-like tyrosine kinase 3 (FLT3). nih.govnih.gov Specifically, compounds with an aminopyrimidine core have shown potent and selective inhibition of PI3Kδ, a target in hematological cancers. nih.gov Therefore, it is plausible that this compound could interact with one or more protein kinases, although this requires experimental validation.

Additionally, the broader class of aminopicolinic acids has been found to act as synthetic auxins, targeting plant-specific hormone pathways, which demonstrates the diverse biological activities of this scaffold. mdpi.comnih.gov

Biochemical Characterization of Target Engagement

Biochemical assays are essential to quantify the interaction between a compound and its molecular target. While specific data for this compound is not available, the following sections describe the types of analyses that would be performed, drawing on examples from related molecules.

To characterize the inhibitory potential of a compound, the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined. For example, in the development of novel covalent inhibitors for FLT3, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized and evaluated. One compound, C14 , demonstrated a potent IC₅₀ value of 256 nM against the FLT3 kinase. nih.gov Similarly, a selective FGFR4 inhibitor, compound 6O , which contains an aminotrimethylpyridin-ol core, was found to have an IC₅₀ of 75.3 nM. nih.gov Should this compound be investigated as a kinase inhibitor, similar assays would be employed to determine its potency and mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds

CompoundTarget EnzymeIC₅₀ (nM)Reference
C14 FLT3256 nih.gov
6O FGFR475.3 nih.gov
PPC80 Pancreatic α-amylase162,000 nih.gov
PPC84 α-glucosidase51,000 nih.gov

This table presents data for compounds structurally related to this compound to illustrate the types of biochemical data generated in preclinical studies. Data for the subject compound is not available.

Receptor binding assays are used to determine the affinity of a ligand for its receptor. While this compound is more likely to be an enzyme inhibitor based on its structure, if it were to target a receptor, its affinity would be quantified by the dissociation constant (Kd) or the inhibition constant (Ki) from competitive binding experiments. For instance, pyrazole-based small molecules have been optimized as agonists for the apelin receptor, with their potency (EC₅₀) and binding affinity (Ki) being key parameters in structure-activity relationship studies.

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics of a drug-target interaction. SPR can measure the on-rate (ka) and off-rate (kd) of binding, while ITC directly measures the heat released or absorbed during binding to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). These methods have been used to characterize the binding of quinoxaline (B1680401) derivatives to the EphA3 tyrosine kinase, confirming a specific binding mode. nih.gov Such studies would be invaluable in confirming a direct interaction between this compound and a purified target protein.

Cellular Pathway Modulation Studies (e.g., gene expression, protein phosphorylation in cell lines)

In vitro studies using cell lines are critical for understanding how a compound affects cellular signaling pathways. Picolinic acid and its derivatives have been shown to modulate several cellular processes.

The parent compound, picolinic acid, has been observed to reversibly arrest normal cells in the G1 phase of the cell cycle, while its effect on transformed (cancerous) cells can vary, inducing blocks at G1, G2, or both, depending on the transforming virus. nih.gov This suggests an interaction with fundamental cell cycle control mechanisms.

More complex purine (B94841) derivatives containing an amino group have been shown to induce apoptosis (programmed cell death) in human leukemia cells. mdpi.com For example, a 6-Amino-sulfonylpurine derivative was found to upregulate the expression of pro-apoptotic genes like caspase 3 and cytochrome c, indicating the involvement of the intrinsic mitochondrial pathway. mdpi.com Similarly, a novel quinazoline (B50416) carboxylic acid derivative was shown to arrest the cell cycle at the G1 phase and induce apoptosis in breast cancer cell lines. mdpi.com These findings highlight that if this compound possesses anti-proliferative activity, its mechanism could involve the modulation of cell cycle progression and the induction of apoptosis.

Metal Ion Chelation and Its Biological Implications

One of the most well-documented properties of picolinic acid is its role as a bidentate chelating agent for divalent and trivalent metal ions, including zinc, iron, chromium, and copper. wikipedia.orgnih.gov This chelation is believed to be central to many of its biological effects.

Picolinic acid is an endogenous metabolite of tryptophan and plays a role in the absorption and transport of zinc(II) ions. drugbank.com Its ability to bind to zinc is thought to underlie its anti-viral and immunomodulatory activities. The mechanism is proposed to involve the disruption of zinc finger proteins, which are critical for viral replication and cellular functions. drugbank.com

The incorporation of the amino and fluoro-phenyl groups in this compound would likely modify its chelating properties compared to the parent molecule, potentially altering its affinity and selectivity for different metal ions. The nitrogen atom of the amino group could participate in coordinating metal ions, potentially enhancing the stability of the resulting metal complex. The biological implications of this altered chelation capacity would need to be investigated but could influence its activity in biological systems where metal ions play a key role. The synthesis of novel chelating resins incorporating amino and carboxylic acid groups has been shown to be effective for the adsorption of heavy metal ions, further demonstrating the principle of using such functional groups for metal chelation. nih.gov

Studies on Analogous Picolinic Acid Derivatives for Comparative Mechanistic Insights (e.g., synthetic auxin herbicides in plants)

To elucidate the potential biological mechanisms of this compound, it is instructive to examine the well-documented activities of analogous picolinic acid derivatives. A prominent group of these analogues are the synthetic auxin herbicides, which have been used in agriculture for over 75 years. nih.gov These compounds provide a robust framework for understanding how the picolinic acid scaffold can interact with biological systems, particularly in plants.

Synthetic auxin herbicides are designed to mimic the function of the primary natural plant hormone, indole-3-acetic acid (IAA). researchgate.netnih.govmdpi.com While low concentrations of IAA regulate various aspects of plant growth and development, the application of synthetic auxins leads to an overload of this signaling pathway, disrupting normal processes and ultimately causing plant death in susceptible species. mdpi.comucanr.edunih.gov The herbicidal action is not attributed to a single event but rather to the widespread disruption of multiple growth processes, including nucleic acid metabolism and cell wall plasticity. ucanr.edu

The core molecular mechanism of synthetic auxins involves their perception by a family of nuclear-localized F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins, which act as auxin receptors. nih.govmdpi.comnih.gov The binding of an auxin molecule to a TIR1/AFB receptor creates a stable complex that can then recruit a co-receptor protein from the Aux/IAA family of transcriptional repressors. nih.govnih.gov This interaction tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.govnih.gov The removal of these repressor proteins allows Auxin Response Factors (ARFs), which are transcription factors, to activate the expression of a multitude of auxin-responsive genes. researchgate.netnih.gov

Picolinic acids and their derivatives, such as picloram (B1677784) and clopyralid, represent a distinct chemical class of synthetic auxin herbicides. ucanr.edunih.gov Research indicates that these compounds may exhibit different specificities for the various TIR1/AFB receptors. For instance, some studies report that picolinic acid-based herbicides bind preferentially to the AFB5 receptor, in contrast to IAA and other synthetic auxins like 2,4-D which show strong binding to TIR1. nih.gov This differential binding affinity could explain the varying weed control spectrums observed among different classes of auxin herbicides. nih.gov

Recent research has focused on synthesizing and testing novel picolinic acid derivatives to discover new herbicides and to further understand structure-activity relationships. These studies provide valuable comparative data. For example, the introduction of a pyrazolyl group at the 6-position of the 2-picolinic acid structure has been shown to be a promising strategy. nih.gov

Table 1: Post-Emergence Herbicidal Activity of a Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Compound (V-8) Compared to Picloram

CompoundApplication Rate (g ha⁻¹)Weed SpeciesPercent Injury (%)
V-8 300Abutilon theophrasti85
Amaranthus retroflexus90
Chenopodium album90
Picloram 300Abutilon theophrasti80
Amaranthus retroflexus85
Chenopodium album85
Data sourced from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, indicating that compound V-8 showed better post-emergence herbicidal activity than picloram at the same application rate. nih.gov

Further modifications, such as the synthesis of 6-indazolyl-2-picolinic acids, have also yielded compounds with significant herbicidal properties. nih.gov Mechanistic studies on these novel derivatives revealed that they induce the upregulation of genes involved in ethylene (B1197577) (ACS7) and ABA (NCED3) synthesis, consistent with the established mode of action for auxin herbicides. nih.gov Root growth inhibition assays are a common method to quantify and compare the biological activity of these compounds.

Table 2: Root Growth Inhibition of Brassica napus by Novel 6-Indazolyl-2-Picolinic Acid Compounds at 10 µM Concentration

CompoundRoot Inhibition (%)
5a 95.8
5d 89.2
5h 91.5
Picloram 80.6
Data from a study on 6-indazolyl-2-picolinic acids, showing several novel compounds exhibited significantly greater root inhibitory activity against Brassica napus than the commercial herbicide picloram. nih.gov

These comparative studies on analogous picolinic acid derivatives provide critical mechanistic insights. They demonstrate that the picolinic acid scaffold is a key element for interacting with the auxin signaling pathway in plants. The specific substitutions on the picolinic acid ring are crucial for determining the binding affinity to TIR1/AFB receptors and the resulting herbicidal efficacy. nih.govnih.govresearchgate.net This body of research establishes a clear precedent and a methodological framework for investigating the potential biological activities and molecular targets of this compound.

Development of Advanced Analytical Methodologies for 6 Amino 3 4 Fluorophenyl Picolinic Acid

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds like 6-Amino-3-(4-fluorophenyl)picolinic acid. The development of a specific and sensitive HPLC method is paramount for assessing its purity and for quantitative analysis.

Methodological Approach:

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aromatic carboxylic acids. The separation is typically achieved on a C18 or C8 column. The mobile phase composition, flow rate, and detection wavelength are critical parameters that need to be optimized.

Chromatographic Conditions:

A typical starting point for method development would involve a gradient elution to effectively separate the main compound from any potential impurities. The mobile phase would likely consist of an aqueous component (e.g., water with an acid modifier like formic acid or a buffer like phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the picolinic acid and amino groups, thereby influencing retention time and peak shape.

Detection:

UV detection is commonly employed for compounds containing chromophores. Given the aromatic nature of this compound, a wavelength in the range of 254-280 nm would likely provide good sensitivity. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the peaks, aiding in peak identification and purity assessment.

Purity Profiling and Quantification:

For purity profiling, the HPLC method must be capable of separating the main peak from all related substances, including starting materials, by-products, and degradation products. Quantification is typically performed using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentration. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Representative HPLC Method Parameters for a Structurally Similar Compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Internal Standard Structurally similar, stable compound

Note: These parameters are illustrative and would require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification (in in vitro systems)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for trace analysis and metabolite identification.

Trace Analysis:

For the detection of this compound at very low concentrations, such as in biological matrices, LC-MS is the method of choice. The use of a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interferences from the matrix.

Metabolite Identification in In Vitro Systems:

LC-MS is a powerful technique for identifying metabolites of a drug candidate in in vitro systems like liver microsomes or hepatocytes. After incubation of this compound with these systems, the samples can be analyzed by high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of the metabolites. Common metabolic transformations to look for would include hydroxylation, glucuronidation, and sulfation. The fragmentation pattern of the metabolites in MS/MS experiments can then be compared to that of the parent compound to elucidate the structure of the metabolites. For instance, after incubation with rat liver microsomes, resveratrol (B1683913) was identified to be metabolized to piceatannol (B1677779) by LC-MS/MS. mdpi.com

Interactive Data Table: Representative LC-MS/MS Parameters for Trace Analysis

ParameterCondition
LC System UPLC or HPLC
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Mass Spectrometer Triple Quadrupole or High-Resolution MS
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan
Precursor Ion (m/z) To be determined for the specific compound
Product Ion (m/z) To be determined for the specific compound

Note: These parameters are illustrative and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile amino acid, it requires derivatization to increase its volatility for GC-MS analysis.

Derivatization:

The carboxylic acid and amino groups of the molecule are polar and need to be converted into less polar, more volatile functional groups. A common derivatization strategy for amino acids is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com Another approach is esterification of the carboxylic acid group followed by acylation of the amino group. Picolinyl esters of fatty acids have been analyzed by GC-MS, suggesting that derivatization of the carboxyl group of the target compound could be a viable strategy. figshare.comresearchgate.net

Analysis:

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. GC-MS can be a powerful tool for impurity profiling, especially for volatile impurities that may not be amenable to LC analysis. However, the derivatization step adds complexity to the sample preparation and can be a source of variability.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

Spectrophotometric and fluorometric assays are often used for high-throughput screening (HTS) due to their simplicity, speed, and low cost.

Spectrophotometric Assays:

These assays are based on the measurement of light absorption by a colored product. For amino acids, a common spectrophotometric method involves reaction with ninhydrin, which produces a deep purple color (Ruhemann's purple) with primary amines. The absorbance of this colored complex can be measured at around 570 nm. The aromatic nature of this compound itself will result in UV absorbance, which could be utilized for a direct spectrophotometric assay, though this may lack specificity in complex mixtures. Derivative spectrophotometry can sometimes be used to resolve overlapping spectra. researchgate.net

Fluorometric Assays:

Fluorometric assays are generally more sensitive than spectrophotometric assays. They involve the reaction of the analyte with a fluorogenic reagent to produce a fluorescent derivative. For primary amines, reagents like fluorescamine (B152294) or o-phthaldialdehyde (OPA) in the presence of a thiol are commonly used. For picolinic acid, a fluorometric determination method has been developed using post-column UV irradiation in the presence of zinc acetate, which produces a fluorescent product. nih.gov This approach could potentially be adapted for this compound.

These methods are well-suited for HTS applications where a large number of samples need to be analyzed quickly, but they may lack the specificity of chromatographic methods.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often low-cost alternative for the detection and quantification of electroactive compounds.

Voltammetric Techniques:

Cyclic voltammetry (CV) can be used to study the redox behavior of this compound. The presence of the electroactive picolinic acid moiety and the aromatic ring suggests that the compound can be either oxidized or reduced at an electrode surface. By scanning the potential and measuring the resulting current, a voltammogram is obtained which can provide information about the redox potentials and the kinetics of the electrode reactions.

Quantitative Analysis:

For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are typically used. These methods can provide lower detection limits compared to CV. The peak current in DPV or SWV is directly proportional to the concentration of the analyte, allowing for quantification using a calibration curve. The development of a selective electrochemical sensor may involve modifying the electrode surface with specific materials to enhance the signal and reduce interferences. For example, a poly(2-picolinic acid) modified glassy carbon electrode has been used for the determination of dopamine. nih.gov Graphene-based platforms are also being explored for the electrochemical profiling of amino acids. sciforum.net The fluorinated nature of the target compound might also be exploited in electrochemical detection. numberanalytics.comnih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific research data on "this compound" to generate a detailed article that adheres to the requested outline. The existing research does not cover the specific applications in Metal-Organic Frameworks (MOFs), supramolecular assembly, coordination chemistry, and chemical sensors for this particular compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on the specified topics for "this compound" at this time. Information available on related compounds, such as other picolinic acid derivatives, cannot be substituted, as per the strict instructions to focus exclusively on the specified chemical.

Future Research Directions and Emerging Opportunities for 6 Amino 3 4 Fluorophenyl Picolinic Acid

Exploration of Unconventional Synthetic Routes

While traditional methods for constructing substituted picolinic acids, such as cross-coupling and functional group interconversion, are well-documented, future research could focus on more innovative and sustainable synthetic strategies. umsl.eduumsl.eduumsl.edu These unconventional routes promise to enhance efficiency, reduce environmental impact, and provide access to novel analogs.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. researchgate.net Future work could explore the photocatalytic C-H activation of a 6-aminopicolinic acid precursor to directly install the 4-fluorophenyl group, bypassing the need for pre-functionalized starting materials. Additionally, photocatalytic methods could be developed for the modification of the amino acid side chains or for creating unique derivatives. rsc.orgnih.gov

Chemo-enzymatic Synthesis: The integration of biocatalysis offers high selectivity and sustainability. nih.govacs.org Research into enzymes capable of acting on pyridine (B92270) or benzene (B151609) rings could lead to novel chemo-enzymatic pathways. For instance, an engineered enzyme could perform a key stereoselective transformation on a precursor, a strategy that has proven effective for producing chiral piperidines from pyridine derivatives. nih.govacs.org

Potential Synthetic RouteKey AdvantageRelevant Research Area
Photocatalysis Mild conditions, novel reactivityC-H Arylation, Amino Acid Modification researchgate.netnih.gov
Flow Chemistry Scalability, safety, automationActive Pharmaceutical Ingredient (API) Manufacturing nih.gov
Chemo-enzymatic High selectivity, sustainabilityAsymmetric Dearomatization of Pyridines nih.govacs.org

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly convergent processes that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The functional groups of 6-amino-3-(4-fluorophenyl)picolinic acid—a primary amine, a carboxylic acid, and an aryl ring—make it an ideal candidate for integration into various MCR scaffolds.

Future research could explore its use in isocyanide-based MCRs like the Ugi or Passerini reactions . The carboxylic acid and amine functionalities could serve as two of the components, reacting with an isocyanide and a carbonyl compound to rapidly generate diverse libraries of complex amides or ester derivatives. While specific examples involving this exact picolinic acid are not yet documented, the principles of MCRs suggest high potential for creating novel chemical entities for screening purposes. The development of MCRs for synthesizing other biologically active heterocycles, such as quinoline (B57606) derivatives, provides a strong precedent for this approach.

Advanced Structural Biology Studies of Target Complexes

For picolinic acid derivatives that act as auxin mimics, a key area of future research is the detailed structural characterization of their interactions with biological targets, such as the TIR1/AFB family of F-box proteins. mdpi.comresearchgate.net While the molecular mode of action for some auxin herbicides is known, high-resolution structural data for complexes involving newer scaffolds like this compound are needed.

High-Resolution Crystallography: Obtaining high-resolution X-ray crystal structures of the compound bound to its target protein, such as AFB5, would be invaluable. scilit.com This would elucidate the specific atomic interactions, including hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and biological activity, guiding the design of more potent and selective molecules. nih.gov

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) techniques are powerful for studying ligand binding in solution. nih.gov Paramagnetic NMR or saturation transfer difference (STD) NMR could be employed to map the binding epitope of this compound on its protein target, providing crucial data that complements solid-state crystal structures. nih.govorientjchem.org

Machine Learning and AI in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. Applying these computational tools to this compound could accelerate the development of new analogs with optimized properties.

Quantitative Structure-Activity Relationship (QSAR): Building upon existing QSAR models for other picolinic acid herbicides, researchers can develop specific models for this scaffold. mdpi.comscilit.com These models would correlate structural features with herbicidal activity, allowing for the prediction of the most promising derivatives for synthesis.

Generative AI Models: Advanced deep learning models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), could be trained on libraries of known auxin mimics. These models could then generate novel molecular structures based on the this compound core, exploring new chemical space for molecules with high predicted activity and desired selectivity.

AI/ML ApplicationObjectivePotential Impact
QSAR Modeling Predict biological activityGuide the design of more potent analogs. mdpi.com
Generative AI Design novel moleculesExplore new chemical space and identify innovative scaffolds.
Property Prediction Forecast ADME/Tox profilesReduce late-stage attrition by prioritizing synthesis.

Potential as a Modular Building Block for Complex Architectures

The defined chemical handles on this compound make it a valuable synthon, or modular building block, for constructing larger, more complex molecular architectures. researchgate.net Its rigid, substituted pyridine core can serve as a scaffold to orient functional groups in precise three-dimensional arrangements.

Synthesis of Macrocycles: The carboxylic acid and amino groups can be used as anchor points for macrocyclization. By reacting the bifunctional picolinic acid with a suitable linker, novel macrocycles could be synthesized. Such structures are of high interest in drug discovery as they often exhibit high binding affinity and selectivity due to their constrained conformations. nih.govnih.gov

Peptidomimetic and Scaffold Design: The structure of this compound can be used as a scaffold to mimic secondary protein structures like β-turns or to present side chains in a spatially defined manner, similar to strategies used with chromone (B188151) scaffolds. researchgate.net This could lead to the development of inhibitors for protein-protein interactions. The use of substituted pyridines in the synthesis of α-helix mimetics provides a template for this line of inquiry. researchgate.net

Combinatorial Library Synthesis: The molecule can be used as a central scaffold in combinatorial chemistry. The amine can be acylated or alkylated, the carboxylic acid can be converted to various amides or esters, and the fluorophenyl ring can undergo further substitution, allowing for the creation of large, diverse libraries of related compounds for high-throughput screening. The synthesis of xanthine (B1682287) derivatives from 6-aminouracil (B15529) precursors showcases a similar building block approach. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for 6-amino-3-(4-fluorophenyl)picolinic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis approach is typical for fluorinated picolinic acids. For example, analogous compounds (e.g., 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoropicolinic acid) are synthesized via sequential reactions involving trifluoroacetic acid, substituted anilines, and halogenation agents, followed by coupling with aromatic intermediates. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency .
  • Catalysts : Trialkylamine bases and triarylphosphines are often used to stabilize intermediates .
  • Stoichiometry : Excess reagents (e.g., 10–20% excess of aniline) improve conversion rates .

Table 1 : Example Reaction Conditions for Analogous Picolinates

StepReagentsSolventTemperatureYield Range
Imidoyl chloride formationTFA, p-methoxyaniline, CCl₄DCM0–5°C70–85%
Cyclization3,3-dialkoxyprop-1-yneDMF80°C60–75%
FunctionalizationBenzyl bromide, K₂CO₃DMSORT85–90%

Q. How can researchers confirm the identity and purity of this compound during synthesis?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and aromatic proton environments. For fluorinated analogs, ¹⁹F NMR is critical .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection assesses purity (>98% typical for intermediates) .

Q. What biological activities are associated with fluorinated picolinic acid derivatives?

  • Methodological Answer : Fluorinated picolinic acids often exhibit enhanced bioactivity due to fluorine’s electronegativity and lipophilicity. For example:
  • Enzyme inhibition : Fluorine substituents improve binding to metalloenzymes (e.g., kinases, hydrolases) via halogen bonding .
  • Antimicrobial activity : Analogous compounds show efficacy against Gram-negative bacteria, linked to membrane permeability modulation .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target interactions?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking are used to:
  • Predict electronic properties (e.g., HOMO-LUMO gaps) influenced by fluorine substitution .
  • Simulate ligand-receptor binding (e.g., with kinase domains) using software like AutoDock Vina .
    Example : Fluorine’s electron-withdrawing effect stabilizes charge-transfer interactions in enzyme active sites .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for fluorinated picolinic acids?

  • Methodological Answer : Common discrepancies arise from pharmacokinetic factors. Solutions include:
  • Metabolic stability assays : LC-MS/MS quantifies compound degradation in liver microsomes .
  • Solubility optimization : Co-solvents (e.g., PEG 400) or prodrug formulations improve bioavailability .
    Case Study : A fluorinated analog showed poor in vivo efficacy due to rapid renal clearance; structural modification (e.g., methyl ester prodrug) enhanced plasma half-life .

Q. How do surface interactions impact the environmental persistence of fluorinated picolinic acids?

  • Methodological Answer : Indoor/outdoor surface adsorption studies using microspectroscopic techniques (e.g., ToF-SIMS) reveal:
  • Hydrophobic surfaces : Enhance adsorption of fluorinated compounds via van der Waals interactions .
  • Oxidative degradation : Surface-bound hydroxyl radicals accelerate breakdown under UV light .

Table 2 : Key Parameters for Surface Reactivity Studies

TechniqueApplicationDetection Limit
ToF-SIMSMolecular imaging of adsorbed species10⁻¹² g/cm²
XPSElemental composition analysis0.1 at%

Q. What mechanistic insights explain the regioselectivity of fluorination in picolinic acid derivatives?

  • Methodological Answer : Regioselectivity is governed by:
  • Electronic effects : Fluorine prefers electron-deficient aromatic positions (e.g., para to electron-withdrawing groups) .
  • Steric hindrance : Bulky substituents direct fluorination to less hindered sites .
    Experimental validation : Competitive fluorination of 3- and 4-substituted pyridines shows >90% selectivity for the 4-position in the presence of directing groups .

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